Xylose-5-13C
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Overview
Description
Xylose-5-13C: is a stable isotope-labeled compound of xylose, a five-carbon sugar (aldopentose) commonly found in nature. The “13C” label indicates that the carbon at the fifth position of the xylose molecule is the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Xylose-5-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a carbon-13 labeled precursor and carry out a series of chemical reactions to introduce the labeled carbon into the xylose structure. The specific reaction conditions may vary depending on the method used, but they generally involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced biotechnological processes. Microorganisms such as yeast or bacteria can be genetically engineered to incorporate carbon-13 into their metabolic pathways, resulting in the production of labeled xylose. These microorganisms are cultivated in bioreactors under specific conditions to optimize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Xylose-5-13C undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are essential for studying the metabolic pathways and biochemical processes involving xylose.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to xylonic acid using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of xylitol.
Isomerization: this compound can be isomerized to xylulose using xylose isomerase enzyme.
Major Products:
Xylonic Acid: Formed through oxidation.
Xylitol: Formed through reduction.
Xylulose: Formed through isomerization.
Scientific Research Applications
Chemistry: Xylose-5-13C is widely used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The carbon-13 label provides a distinct signal in NMR spectra, allowing researchers to track the behavior of the labeled carbon atom in various chemical environments .
Biology: In biological research, this compound is used to investigate metabolic pathways involving xylose. It helps in understanding how organisms metabolize xylose and the role of specific enzymes in these processes .
Medicine: this compound is used in diagnostic tests to assess the absorption and metabolism of xylose in the human body. It is also employed in studies related to diabetes and other metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It helps in optimizing fermentation processes and improving the efficiency of biofuel production from lignocellulosic biomass .
Mechanism of Action
Xylose-5-13C exerts its effects by participating in metabolic pathways involving xylose. The carbon-13 label allows researchers to trace the fate of the labeled carbon atom through various biochemical reactions. In the oxido-reductase pathway, xylose is first reduced to xylitol by xylose reductase, and then xylitol is oxidized to xylulose by xylitol dehydrogenase. Xylulose is subsequently phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway .
Comparison with Similar Compounds
Xylitol-5-13C: A labeled form of xylitol, used in similar metabolic studies.
Xylulose-5-13C: A labeled form of xylulose, used to study isomerization reactions.
Glucose-6-13C: A labeled form of glucose, used in metabolic studies involving glucose pathways.
Uniqueness: Xylose-5-13C is unique due to its specific labeling at the fifth carbon position, which provides detailed insights into the metabolic fate of xylose. This specificity makes it particularly valuable in studies focused on the pentose phosphate pathway and other xylose-related metabolic processes .
Biological Activity
Xylose-5-13C is a stable isotope-labeled form of xylose, a pentose sugar that plays a significant role in various biological processes. This article reviews the biological activity of this compound, focusing on its metabolic pathways, antimicrobial properties, and potential applications in research.
1. Metabolism of this compound
Xylose is primarily metabolized by microorganisms and plants through different pathways. In humans, xylose absorption occurs in the intestines, where it is transported into the bloodstream. The metabolic fate of this compound has been studied extensively using techniques such as 13C-Metabolic Flux Analysis (MFA).
1.1 Pathways of Metabolism
Xylose can be converted into glucose through two main pathways:
- Xylose Isomerase Pathway : In this pathway, xylose is first converted to xylulose, which is then phosphorylated to xylulose-5-phosphate (Xu-5-P) and enters the pentose phosphate pathway.
- Xylose Reductase/Xylitol Dehydrogenase Pathway : This alternative pathway converts xylose to xylitol and subsequently to glyceraldehyde-3-phosphate (GAP), which can enter glycolysis.
Research indicates that xylose metabolism can lead to inefficiencies in energy production due to bottlenecks in glycolysis, particularly under anaerobic conditions. For instance, studies demonstrate that strains of Saccharomyces cerevisiae utilizing xylose exhibit altered gene expression that affects their growth rates and metabolic efficiency .
2. Antimicrobial Properties
Recent studies have explored the antimicrobial activity of xylose derivatives, including this compound. These compounds have shown efficacy against various pathogenic microorganisms.
2.1 Antimicrobial Activity Assessment
The antimicrobial properties of xylose derivatives were evaluated against several bacterial and fungal strains. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from xylose exhibited varying MIC values against pathogens like Staphylococcus aureus and Candida albicans. For example, certain derivatives showed MIC values ranging from 32 to 256 μg/mL .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
4d | 32 | S. aureus |
5d | 64 | E. coli |
4c | 128 | C. albicans |
These findings suggest that structural modifications of xylose can enhance its antimicrobial efficacy, particularly with longer alkyl chains attached to nitrogen atoms in glycosides .
3. Case Studies
Several case studies highlight the biological activity of this compound in different contexts:
3.1 Study on Xylose Utilization
In a study examining a strain capable of rapid xylose utilization via the xylose isomerase pathway, researchers found that the strain exhibited high rates of xylose consumption under aerobic conditions. This study utilized 13C-labeled substrates to trace metabolic pathways and assess carbon fluxes within the cell .
3.2 Antimicrobial Efficacy Against Clinical Isolates
Another study focused on the antimicrobial efficacy of xylose derivatives against clinical isolates from patients with skin infections. The results indicated that certain derivatives had significantly higher activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to their counterparts .
4. Conclusion
This compound serves as an important compound for understanding metabolic processes and exploring potential therapeutic applications due to its biological activity. Its role in microbial metabolism and antimicrobial properties makes it a valuable subject for further research.
Future studies should focus on optimizing the synthesis of xylose derivatives and exploring their full potential in clinical settings, particularly as alternatives to traditional antibiotics in combating resistant strains.
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i2+1 |
InChI Key |
PYMYPHUHKUWMLA-WHXAWSBCSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.